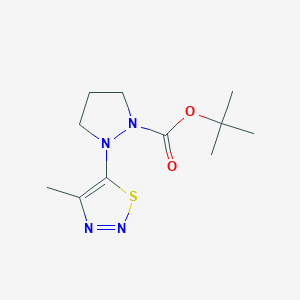

tert-Butyl 2-(4-Methyl-1,2,3-thiadiazol-5-yl)pyrazolidine-1-carboxylate

Description

The compound "tert-Butyl 2-(4-Methyl-1,2,3-thiadiazol-5-yl)pyrazolidine-1-carboxylate" is a pyrazolidine derivative featuring a 4-methyl-1,2,3-thiadiazole substituent and a tert-butyl carbamate protecting group. Pyrazolidines are nitrogen-containing heterocycles with applications in medicinal chemistry and agrochemicals, while thiadiazoles are sulfur-nitrogen heterocycles known for their biological activity. The tert-butyl carbamate (Boc) group is commonly used to protect amines during synthesis.

Properties

IUPAC Name |

tert-butyl 2-(4-methylthiadiazol-5-yl)pyrazolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O2S/c1-8-9(18-13-12-8)14-6-5-7-15(14)10(16)17-11(2,3)4/h5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVDMIKNTTHAWAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)N2CCCN2C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multistep Condensation and Cyclization Reactions

Research indicates that the synthesis of heterocyclic compounds like tert-butyl 2-(4-Methyl-1,2,3-thiadiazol-5-yl)pyrazolidine-1-carboxylate typically involves initial formation of pyrazolidine derivatives followed by heterocyclic ring formation with thiadiazole moieties.

Preparation of Pyrazolidine Core: Starting from tert-butyl-substituted pyrazolidinone precursors, which are synthesized via condensation of hydrazines with suitable diketones or ketoesters under reflux conditions, often in ethanol or aqueous media.

Introduction of Thiadiazole Ring: The thiadiazole ring is introduced through nucleophilic substitution or cyclization reactions involving thiosemicarbazides or related intermediates reacting with electrophilic heterocyclic precursors, such as methyl- or chlorothiadiazole derivatives.

Coupling of Heterocyclic Units: The coupling of the pyrazolidine core with the thiadiazole ring is facilitated by dehydrating agents like phosphorus oxychloride or polyphosphoric acid, promoting cyclization and formation of the final heterocyclic structure.

One-Pot Multicomponent Reactions (MCRs)

Recent advances emphasize green synthesis via multicomponent reactions, combining multiple reactants in a single step to produce the target compound efficiently.

Reactants: Ethyl acetoacetate, hydrazines, and heterocyclic precursors.

Catalysts: Catalytic imidazole or other organic catalysts, often in aqueous media, to promote cyclization and heterocycle formation.

Conditions: Mild heating at reflux, with reaction times ranging from 4 to 12 hours, leading to high yields of heterocyclic compounds similar to tert-butyl 2-(4-Methyl-1,2,3-thiadiazol-5-yl)pyrazolidine-1-carboxylate.

Specific Synthesis Pathway (Based on Patent Data)

A patent describes a three-step synthesis involving:

Step 1: Synthesis of tert-butyl pyrazolidinone derivatives via condensation of tert-butyl hydrazine with suitable diketones.

Step 2: Cyclization with methyl- or chlorothiadiazole derivatives, facilitated by dehydrating agents, to form the thiadiazole ring attached to the pyrazolidine core.

Step 3: Final purification through recrystallization or chromatography yields the target compound.

Data Tables Summarizing Preparation Methods

| Method | Reactants | Catalysts/Conditions | Yield | Remarks |

|---|---|---|---|---|

| Multistep Condensation | Hydrazines + diketones + thiadiazole derivatives | Reflux in ethanol or aqueous media | 50-75% | Suitable for scale-up, moderate yields |

| Multicomponent Reaction | Ethyl acetoacetate + hydrazines + heterocyclic precursors | Catalytic imidazole, water, mild heating | 60-85% | Green synthesis, one-pot |

| Cyclization with Dehydrating Agents | Pyrazolidinone derivatives + methyl/ chlorothiadiazole | POCl₃, PPA, or polyphosphoric acid | 55-78% | High purity, requires careful control |

Research Findings and Insights

Efficiency and Green Chemistry: Multicomponent reactions utilizing aqueous media and benign catalysts have been shown to be effective, reducing hazardous waste and reaction steps.

Reactivity of Precursors: Thiadiazole derivatives with electron-withdrawing groups facilitate nucleophilic attack, promoting ring closure with pyrazolidine intermediates.

Optimization Parameters: Reaction temperature (typically 80–120°C), catalyst loading, and solvent choice significantly influence yield and purity.

Structural Confirmation: Characterization via NMR, IR, and mass spectrometry confirms the formation of the heterocyclic framework, with key signals corresponding to tert-butyl groups, heterocyclic protons, and sulfur-containing rings.

Notes and Considerations

The choice of starting materials, especially heterocyclic precursors, impacts the overall yield and purity.

The use of environmentally friendly solvents and catalysts aligns with sustainable chemistry principles.

Purification steps, such as recrystallization from ethanol or chromatography, are crucial to obtain analytically pure compounds.

Variations in substituents on the thiadiazole or pyrazolidine rings can be achieved by modifying the precursor structures, allowing for structural diversification.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(4-Methyl-1,2,3-thiadiazol-5-yl)pyrazolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to yield corresponding amines or thiols.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

Medicinal Chemistry Applications

-

Antimicrobial Activity

- Studies indicate that derivatives of thiadiazoles exhibit significant antimicrobial properties. The incorporation of the thiadiazole ring in tert-butyl 2-(4-Methyl-1,2,3-thiadiazol-5-yl)pyrazolidine-1-carboxylate may enhance its efficacy against various bacterial strains. Research has shown that similar compounds demonstrate activity against Gram-positive and Gram-negative bacteria, making this compound a candidate for further investigation in antibiotic development .

-

Anti-inflammatory Effects

- Compounds containing pyrazolidine structures have been explored for their anti-inflammatory properties. The potential of tert-butyl 2-(4-Methyl-1,2,3-thiadiazol-5-yl)pyrazolidine-1-carboxylate to inhibit inflammatory pathways could be significant in treating conditions such as arthritis or other inflammatory diseases .

-

Anticancer Potential

- Thiadiazole derivatives have shown promise in anticancer research due to their ability to modulate various cellular pathways involved in tumor progression. The specific structure of this compound may allow it to interact with targets implicated in cancer biology, warranting further exploration through in vitro and in vivo studies .

Agricultural Applications

-

Pesticide Development

- The structure of tert-butyl 2-(4-Methyl-1,2,3-thiadiazol-5-yl)pyrazolidine-1-carboxylate suggests potential as an agrochemical agent. Thiadiazoles are known for their efficacy as fungicides and insecticides. Research into the compound's effectiveness against agricultural pests could lead to the development of new pest control agents that are both effective and environmentally friendly .

-

Plant Growth Regulation

- Some thiadiazole derivatives have been found to influence plant growth positively. Investigating the effects of this compound on plant physiology could reveal its potential as a growth regulator or enhancer in agricultural practices.

Material Science Applications

- Polymer Chemistry

- The unique properties of tert-butyl 2-(4-Methyl-1,2,3-thiadiazol-5-yl)pyrazolidine-1-carboxylate make it an interesting candidate for inclusion in polymer formulations. Its ability to act as a stabilizer or modifier could enhance the performance characteristics of various polymers used in industrial applications .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of tert-Butyl 2-(4-Methyl-1,2,3-thiadiazol-5-yl)pyrazolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring can form hydrogen bonds and hydrophobic interactions with target proteins, leading to inhibition or modulation of their activity. This interaction can affect various biological pathways, contributing to the compound’s therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence highlights methazole [2-(3,4-dichlorophenyl)-4-methyl-1,2,4-oxadiazolidine-3,5-dione] (CAS 20816-12-0) as a structurally related compound . Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Differences

Heterocyclic Core :

- The target compound combines a pyrazolidine (saturated 5-membered ring with two N atoms) with a thiadiazole (aromatic 5-membered ring with one S and two N atoms). Methazole features an oxadiazolidine dione (partially saturated 5-membered ring with two O and one N atoms), which is structurally distinct .

- The thiadiazole in the target compound may confer different electronic properties compared to methazole’s oxadiazolidine, influencing reactivity or biological activity.

Substituents and Functionalization :

- The tert-butyl carbamate group in the target compound suggests use as a synthetic intermediate (e.g., amine protection). Methazole’s 3,4-dichlorophenyl group and dione functionality are typical of herbicidal agents, aligning with its regulatory listing .

Potential Applications: Methazole’s inclusion in regulatory documents implies herbicidal or pesticidal use, though mechanistic details are absent in the evidence. The target compound’s applications remain speculative without data.

Limitations of Evidence

The provided sources lack critical data for a comprehensive comparison, such as:

- Physicochemical properties (e.g., solubility, stability).

- Synthetic routes or yields.

- Biological activity or toxicity profiles.

- Additional structurally similar compounds (e.g., other pyrazolidine or thiadiazole derivatives).

Biological Activity

tert-Butyl 2-(4-Methyl-1,2,3-thiadiazol-5-yl)pyrazolidine-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

- IUPAC Name : tert-Butyl 2-(4-Methyl-1,2,3-thiadiazol-5-yl)pyrazolidine-1-carboxylate

- Molecular Formula : C₁₁H₁₈N₄O₂S

- Molecular Weight : 270.36 g/mol

- CAS Number : 1217027-69-4

The compound features a thiadiazole moiety known for its diverse biological activities, including antimicrobial and anticancer properties.

Anticancer Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant anticancer properties. For instance, studies have shown that certain thiadiazole derivatives can induce apoptosis in cancer cells. The mechanism often involves the inhibition of key proteins involved in cell proliferation and survival pathways.

Case Study:

A study published in MDPI highlighted the cytotoxic effects of various thiadiazole derivatives against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The compound's IC50 values were recorded as follows:

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 4i | MCF-7 | 2.32 |

| 4e | MCF-7 | 5.36 |

| Control | MCF-7 | 10.10 |

This demonstrates that modifications to the thiadiazole structure can enhance anticancer activity significantly .

Antimicrobial Activity

Thiadiazole derivatives have also been explored for their antimicrobial properties. The presence of the thiadiazole ring enhances the interaction with microbial enzymes and cellular components.

Research Findings:

A review on the cytotoxic properties of 1,3,4-thiadiazole derivatives noted their effectiveness against various bacterial strains. The study utilized an MTT assay to determine the minimum inhibitory concentration (MIC) for several compounds, demonstrating that modifications to the thiadiazole structure could lead to increased antimicrobial potency .

The biological activity of tert-butyl 2-(4-Methyl-1,2,3-thiadiazol-5-yl)pyrazolidine-1-carboxylate can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Thiadiazoles often inhibit enzymes critical for cancer cell survival.

- Induction of Apoptosis : Many studies have shown that these compounds can trigger apoptotic pathways in cancer cells.

- Modulation of Cell Cycle : Some derivatives have been observed to cause cell cycle arrest at specific phases, which is crucial for halting tumor growth.

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing tert-butyl 2-(4-methyl-1,2,3-thiadiazol-5-yl)pyrazolidine-1-carboxylate, and how can reaction conditions be optimized?

- Methodology : Start with pyrazolidine derivatives functionalized with a Boc (tert-butoxycarbonyl) protecting group. React with 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (or its activated ester) under coupling conditions (e.g., DCC/DMAP in dichloromethane). Optimize reaction time, temperature, and stoichiometry via systematic variation and monitoring by TLC or LC-MS. Purify via silica gel chromatography using gradients of ethyl acetate/hexane .

- Data Considerations : Typical yields for similar Boc-protected heterocycles range from 60–85% under optimized conditions. Adjust solvent polarity to mitigate side reactions (e.g., thiadiazole ring decomposition under acidic conditions).

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Analytical Techniques :

- NMR : Confirm regiochemistry of the thiadiazole substituent via and NMR. The thiadiazole proton (if present) typically appears as a singlet near δ 8.5–9.0 ppm.

- HRMS : Validate molecular ion ([M+H]) to confirm molecular formula.

- X-ray Crystallography : For unambiguous confirmation, grow single crystals in ethanol/water mixtures and solve structures using SHELXL .

Q. What stability considerations are critical for storage and handling?

- Recommendations : Store under inert atmosphere at –20°C to prevent Boc-group hydrolysis. Avoid prolonged exposure to moisture or acidic conditions. Monitor degradation via periodic HPLC analysis. Stability studies for analogous Boc-protected compounds show <5% decomposition over 6 months under optimal storage .

Advanced Research Questions

Q. How can computational methods predict the hydrogen-bonding patterns and crystal packing of this compound?

- Approach : Use graph-set analysis (as per Etter’s rules) to map potential hydrogen-bond donors/acceptors. For example, the pyrazolidine NH and thiadiazole N atoms may form intermolecular bonds. Employ software like Mercury (CCDC) to simulate packing motifs and compare with experimental X-ray data .

- Case Study : In structurally related thiadiazole derivatives (e.g., 4-tert-butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine), NH···N hydrogen bonds dominate crystal packing, forming R(8) motifs .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Troubleshooting :

- If NMR signals for diastereotopic pyrazolidine protons are overlapping, use - COSY or NOESY to assign stereochemistry.

- For ambiguous mass spectrometry fragments, compare with in silico fragmentation patterns (e.g., using CFM-ID).

- Cross-validate with IR spectroscopy to confirm carbonyl (Boc) and thiadiazole C=S stretches (~1250 cm) .

Q. How can the compound’s reactivity be exploited in medicinal chemistry applications?

- Functionalization Pathways :

- Boc Deprotection : Treat with TFA/DCM to generate a free pyrazolidine amine for further derivatization (e.g., coupling with pharmacophores).

- Thiadiazole Modification : Perform nucleophilic substitutions at the thiadiazole 5-position using Grignard reagents or cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Biological Relevance : Thiadiazole-pyrazolidine hybrids have shown antimicrobial and anticancer activity in vitro, likely due to interactions with cellular thiols or kinase inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.